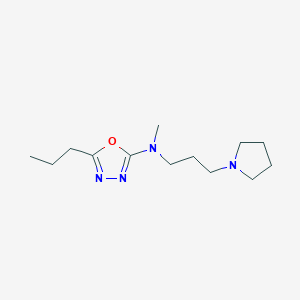![molecular formula C16H13N3OS B5633543 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mecanismo De Acción
Target of Action
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit the growth of bacteria, fungi, and viruses, while others have demonstrated neuroprotective effects by modulating neurotransmitter synthesis .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide is a valuable tool for studying the role of PKC in cellular processes. Its specificity for PKC isoforms makes it a useful tool for dissecting the specific functions of individual PKC isoforms. However, this compound has limitations in terms of its selectivity for PKC isoforms, and its effects on other cellular signaling pathways may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide. One area of research is the development of more selective PKC inhibitors that can target specific PKC isoforms without affecting other cellular signaling pathways. Another area of research is the investigation of the effects of this compound on other cellular processes, such as autophagy and mitochondrial function. Finally, this compound may have potential applications in the development of new cancer therapies, and further research is needed to explore this possibility.
Métodos De Síntesis
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the thiazole ring, which is then coupled with the phenyl ring to form the core structure of the molecule. The nicotinamide group is then added to the molecule, completing the synthesis process.
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide has been used extensively in scientific research as a tool for studying the role of PKC in various cellular processes. It has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβ, and PKCε. This inhibition has been shown to have a range of effects on cellular signaling pathways, including the regulation of gene expression, cell proliferation, and cell survival.
Propiedades
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)12-4-6-14(7-5-12)19-16(20)13-3-2-8-17-9-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFJQCALHTNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)
![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)

![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)
![N'-({1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-3-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5633552.png)
![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5633583.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5633590.png)